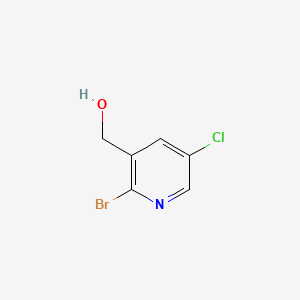

(2-Bromo-5-chloropyridin-3-yl)methanol

Overview

Description

(2-Bromo-5-chloropyridin-3-yl)methanol (CAS: 1227585-65-0) is a halogenated pyridine derivative with a hydroxylmethyl (-CH2OH) substituent at the 3-position of the pyridine ring. Its molecular formula is C6H5BrClNO, and it has a molecular weight of 222.47 g/mol (inferred from structurally similar compounds in ). The compound features bromine and chlorine atoms at the 2- and 5-positions, respectively, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chloropyridin-3-yl)methanol typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-chloropyridine with formaldehyde under basic conditions to introduce the methanol group at the 3-position of the pyridine ring . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated pyridine derivative.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

Oxidation: 2-Bromo-5-chloropyridine-3-carboxylic acid.

Reduction: 2-Bromo-5-chloropyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-5-chloropyridin-3-yl)methanol is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: It is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of (2-Bromo-5-chloropyridin-3-yl)methanol depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and specificity towards these targets, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Positional Isomerism: Compounds like (5-Bromo-2-chloropyridin-3-yl)methanol (CAS: 742100-75-0) differ only in the positions of Br and Cl, which can alter electronic properties and reactivity. For example, bromine at the 2-position (original compound) may increase steric hindrance compared to bromine at the 5-position .

- Functional Group Substitutions : Replacing the hydroxymethyl group with chloromethyl (as in 2-Bromo-5-chloro-3-(chloromethyl)pyridine) enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .

- Methoxy vs. Hydroxymethyl: The methoxy group in (5-Bromo-3-methoxypyridin-2-yl)methanol provides greater stability under acidic conditions compared to the hydroxymethyl group, which may undergo oxidation or esterification .

Commercial Availability and Cost

- The positional isomer (5-Bromo-2-chloropyridin-3-yl)methanol (CAS: 742100-75-0) is commercially available at $240/g (1 g scale), comparable to the target compound’s likely pricing .

- Chloromethyl-substituted derivatives (e.g., 2-Bromo-5-chloro-3-(chloromethyl)pyridine) are priced higher due to their utility in active pharmaceutical ingredient (API) synthesis .

Biological Activity

(2-Bromo-5-chloropyridin-3-yl)methanol is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including its pharmacological implications, mechanisms of action, and comparative analysis with similar compounds.

1. Pharmacological Implications

Preliminary studies indicate that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceuticals .

2. Antimicrobial Properties

Research has shown that related pyridine derivatives possess antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL .

3. Anticancer Activity

The compound's potential in oncology has been explored through structure-activity relationship (SAR) studies. Certain derivatives have exhibited cytotoxic effects against human cancer cell lines, with IC50 values ranging from 7 to 20 µM . The mechanism appears to involve the induction of apoptosis and interference with cancer cell signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| (5-Bromo-2-chloropyridin-3-yl)methanol | 1227585-65-0 | 0.81 | Variation in bromine and chlorine positions |

| (5-Bromo-3-chloropyridin-2-yl)methanol | 1206968-88-8 | 0.87 | Different substitution pattern; potential different reactivity |

| (3-Chloropyridin-2-yl)methanol | 60588-81-0 | 0.82 | Only one halogen; simpler structure |

This table highlights how variations in halogenation and functional groups can influence biological activity.

Case Studies

Case Study 1: CYP1A2 Inhibition

A study examined the effects of this compound on CYP1A2 activity in vitro. Results indicated a significant reduction in enzyme activity, suggesting that this compound could alter the metabolism of drugs processed by CYP1A2, necessitating further investigation into its pharmacokinetic profile.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. Results showed comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm against specific pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Bromo-5-chloropyridin-3-yl)methanol, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via bromination of a chloropyridine precursor using agents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., Pd/C). A coupling reaction with a methanol derivative follows, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Solvent selection (e.g., DMF or THF) significantly impacts reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard .

- Key Parameters : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Yield optimization hinges on stoichiometric ratios of brominating agents and avoidance of over-bromination side reactions.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions and confirms hydroxyl group presence. IR spectroscopy verifies O-H stretching (~3200–3500 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and halogen placement.

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (222.47 g/mol) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. What strategies address contradictions in spectral data during structural elucidation?

- Methodology : Conflicting NMR peaks (e.g., overlapping signals) require 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously. For crystallographic discrepancies (e.g., twinned data), iterative refinement in SHELXL and validation via R-factor convergence (<5%) are critical . Computational tools (DFT) model electron density maps to resolve positional uncertainties in halogen atoms .

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate electrophilic aromatic substitution (EAS) sites. Bromine’s electron-withdrawing effect directs nucleophilic attack to the 3-position, while the hydroxyl group stabilizes intermediates via hydrogen bonding. Solvent effects (PCM models) predict reaction pathways in polar aprotic media .

Q. What experimental designs optimize regioselectivity in derivatization reactions of this compound?

- Methodology :

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl to prevent undesired oxidation during bromine substitution.

- Catalytic Screening : Test Pd(0)/Cu(I) systems for Suzuki-Miyaura coupling; monitor regioselectivity via LC-MS.

- DoE (Design of Experiments) : Vary temperature (25–100°C), solvent polarity (DMF vs. toluene), and catalyst loading to map optimal conditions .

Q. How does the steric and electronic profile of this compound compare to its structural analogs?

- Methodology : Compare Hammett σ values for Br (−0.23) and Cl (+0.11) to assess electronic effects. Steric maps (using Mercury software) quantify substituent bulk. For example, replacing Br with CF₃ (as in (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol) increases steric hindrance but enhances lipophilicity (logP ↑0.8) .

Properties

IUPAC Name |

(2-bromo-5-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMSIEWNWZBDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.